molecular formula C7H6N4O2 B13854586 3-Methyl-6-nitroimidazo[4,5-b]pyridine

3-Methyl-6-nitroimidazo[4,5-b]pyridine

Cat. No.: B13854586
M. Wt: 178.15 g/mol
InChI Key: SWYYKOLYMSRNQG-UHFFFAOYSA-N
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Description

3-Methyl-6-nitroimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 3-position and a nitro group at the 6-position of the imidazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-nitroimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable nitroalkane under acidic conditions to form the desired imidazopyridine scaffold . The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitroimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted imidazopyridines, and various functionalized imidazopyridine compounds .

Scientific Research Applications

3-Methyl-6-nitroimidazo[4,5-b]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Lacks the methyl and nitro groups, resulting in different chemical and biological properties.

    6-Chloro-3-nitroimidazo[1,2-b]pyridazine: Similar structure but with a chloro group

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyl-6-nitroimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6N4O2/c1-10-4-9-6-2-5(11(12)13)3-8-7(6)10/h2-4H,1H3

InChI Key

SWYYKOLYMSRNQG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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